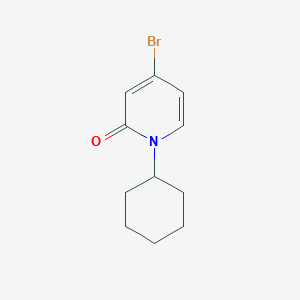

4-Bromo-1-cyclohexylpyridin-2-one

Description

Significance of Pyridin-2-one Scaffold in Contemporary Chemical Research

The pyridin-2-one core is a privileged heterocyclic structure that has garnered substantial attention in medicinal chemistry and materials science. ontosight.airesearchgate.net This six-membered ring, containing a nitrogen atom and a carbonyl group, can exist in tautomeric forms, with the 2-pyridone form generally predominating. wikipedia.org This structural feature allows for diverse chemical modifications and interactions with biological targets.

The significance of the pyridin-2-one scaffold is underscored by its presence in a wide array of biologically active compounds. ontosight.ainih.gov Researchers have successfully incorporated this moiety into molecules with antimicrobial, antiviral, and anticancer properties. ontosight.ai The peptidomimetic nature of the 1H-pyridin-2-one tautomer makes it a crucial scaffold in drug design, appearing in various therapeutic agents like reverse transcriptase inhibitors and antibiotics. nih.gov The ability of the pyridin-2-one ring to serve as a building block for more complex fused heterocyclic systems further enhances its utility in the synthesis of novel compounds with potential therapeutic applications. researchgate.netnih.gov

Strategic Importance of Halogenation in Heterocyclic Compound Design

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy in the design of heterocyclic compounds. sigmaaldrich.com Halogen atoms, such as bromine, chlorine, fluorine, and iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Overview of 4-Bromo-1-cyclohexylpyridin-2-one within Organic Synthesis Paradigms

This compound is a specific example that embodies the strategic combination of a pyridin-2-one scaffold and a halogen substituent. The presence of the bromine atom at the 4-position of the pyridin-2-one ring makes this compound a valuable intermediate in organic synthesis. This bromo-substituent can serve as a reactive site for various transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular structures.

The cyclohexyl group attached to the nitrogen atom influences the compound's solubility and steric properties, which can be advantageous in certain synthetic applications and can also impact its biological activity. While specific, in-depth research on this compound is not extensively detailed in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic placement of the bromine atom opens up avenues for a wide range of chemical modifications, making it a versatile tool for synthetic chemists.

Properties

IUPAC Name |

4-bromo-1-cyclohexylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWDHONVSZFKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Cyclohexylpyridin 2 One and Its Analogues

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For 4-bromo-1-cyclohexylpyridin-2-one, electrospray ionization (ESI), particularly in time-of-flight (TOF) analyzers, provides high-resolution mass data.

The synthesis of 4-bromo-1-cyclohexylpyridin-2(1H)-one has been reported, and its identity was confirmed using high-resolution mass spectrometry (HRMS) with electrospray ionization. nih.gov The analysis would show the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₁H₁₄BrNO, the expected monoisotopic mass is 255.0259 g/mol . The presence of bromine is highly diagnostic in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. msu.edu This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. msu.edu

The fragmentation of the molecular ion provides valuable structural information. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the structure and known fragmentation patterns of similar compounds like alkyl halides and pyridones. nih.govmiamioh.edu

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclohexyl group is a probable fragmentation route. This would result in the loss of the cyclohexyl radical (•C₆H₁₁) or cyclohexene (B86901) (C₆H₁₀).

Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z corresponding to [C₁₁H₁₄NO]⁺.

Cyclohexyl Ring Fragmentation: The cyclohexyl substituent itself can undergo fragmentation, typically involving the loss of neutral alkene fragments like ethene (C₂H₄). msu.edu

A summary of the expected key ions in the mass spectrum of this compound is presented in the table below.

| m/z (Mass/Charge) | Proposed Fragment Structure | Significance |

|---|---|---|

| 256/258 | [C₁₁H₁₄⁷⁹Br NO+H]⁺ / [C₁₁H₁₄⁸¹Br NO+H]⁺ | Protonated molecular ion peak cluster ([M+H]⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 174 | [C₅H₄⁷⁹Br NO+H]⁺ / [C₅H₄⁸¹Br NO+H]⁺ | Loss of cyclohexene (C₆H₁₀) from the molecular ion. |

| 176 | [C₁₁H₁₄NO]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. bldpharm.com Molecules with multiple bonds and heteroatoms, like this compound, exhibit characteristic absorptions corresponding to the promotion of electrons from lower to higher energy molecular orbitals.

The pyridin-2-one ring system is the primary chromophore in this molecule. The key electronic transitions expected for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. cdnsciencepub.com The conjugated system of the pyridinone ring gives rise to intense π → π* absorptions, typically in the 200-300 nm region. researchgate.net

n → π* Transitions: These are lower energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. nih.gov These transitions are typically less intense than π → π* transitions and appear at longer wavelengths. nih.gov

While the specific UV-Vis spectrum for this compound is not reported in the available literature, data from related pyridone compounds can provide insight. Generally, pyridones show two main absorption bands in the UV region. researchgate.net The position of these bands can be influenced by substituents and the solvent. The bromo-substituent on the pyridone ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridone.

| Type of Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~200-300 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

The analysis of UV-Vis spectra is crucial for confirming the presence of the pyridone chromophore and studying the effects of its chemical environment. researchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. unibo.it

Analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). Subsequent refinement of the data reveals the exact coordinates of each atom within the unit cell.

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, if a crystal structure were determined, it would provide invaluable information, including:

The planarity of the pyridin-2-one ring.

The conformation of the cyclohexyl ring (e.g., chair, boat).

The orientation of the cyclohexyl ring relative to the pyridinone ring.

Intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding, which govern the crystal packing.

The table below outlines the type of data that would be obtained from a successful X-ray diffraction analysis.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

Computational and Theoretical Investigations of 4 Bromo 1 Cyclohexylpyridin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. mdpi.com For 4-Bromo-1-cyclohexylpyridin-2-one, DFT calculations have been instrumental in understanding its conformational preferences, predicting its spectroscopic signatures, and characterizing its non-covalent interactions.

Prediction of Spectroscopic Parameters (e.g., IR, Raman Frequencies)

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. faccts.ded-nb.info By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. researchgate.net For this compound, these calculations would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of its vibrational properties. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

Mechanistic Pathway Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov For reactions involving this compound, these methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. nih.govmdpi.com This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net By modeling different possible pathways, researchers can predict the most likely mechanism for a given transformation. diva-portal.org

Application of Quantum Chemical Descriptors for Reactivity and Electronic Properties (e.g., EGAP)

Quantum chemical descriptors provide a quantitative measure of the reactivity and electronic properties of a molecule. rasayanjournal.co.in For this compound, descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (EGAP) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Other global reactivity descriptors that can be calculated include electronegativity, chemical hardness, and softness, which provide further insights into the molecule's susceptibility to chemical reactions. rasayanjournal.co.inmdpi.com

Below is a table showcasing typical quantum chemical descriptors and their significance:

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap | EGAP | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |

Molecular Modeling in the Context of Ligand-Metal Interactions

The pyridinone moiety in this compound possesses potential coordination sites for metal ions. Molecular modeling can be employed to study the interactions between this compound, acting as a ligand, and various metal centers. frontiersin.org These studies can predict the geometry of the resulting metal complexes, the strength of the ligand-metal bonds, and the effect of coordination on the electronic properties of both the ligand and the metal. frontiersin.org Such information is valuable in the design of new catalysts, functional materials, and compounds with specific biological activities.

Advanced Reactivity and Transformation Studies of 4 Bromo 1 Cyclohexylpyridin 2 One

Cross-Coupling Reactions at the Bromine Substitution Site

The bromine atom at the C4-position of the pyridinone ring is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the molecular complexity and diversity of derivatives originating from this scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl or vinyl-substituted pyridinones by coupling the bromide with boronic acids or their esters. chemistryviews.orgnih.gov The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl groups. nih.gov For instance, coupling with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can yield 4-phenyl-1-cyclohexylpyridin-2-one. wordpress.com The reactivity in such couplings can be influenced by the electronic nature of the coupling partners and the choice of catalyst and ligands. nih.gov

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed, reacting the bromo-pyridinone with a terminal alkyne. wordpress.comresearchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as PdCl₂(PPh₃)₂ and CuI, in the presence of a base like triethylamine. wordpress.commasterorganicchemistry.com This method allows for the synthesis of aryl- and heteroaryl-substituted alkynes, which are valuable intermediates for creating more complex conjugated systems. researchgate.net The efficiency of the Sonogashira reaction can sometimes be hampered by the homocoupling of the terminal alkyne, a side reaction that can be minimized by carefully controlling reaction conditions. researchgate.net

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling the bromide with an alkene. ub.edu This transformation is catalyzed by palladium complexes and is instrumental in synthesizing alkenyl-substituted pyridinones. rsc.org The regioselectivity of the Heck reaction, particularly with electron-rich olefins like vinyl ethers, can be controlled to favor the formation of either linear or branched products, often influenced by the solvent and ligands used. jst.go.jp For example, reactions with butyl vinyl ether can be directed to yield α- or β-substituted products. ub.edu

Buchwald-Hartwig Amination: This reaction is a key method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-substituted pyridinone derivatives. acs.orgrsc.org The reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. mdpi.com The choice of phosphine (B1218219) ligands is crucial for the success of this transformation, with sterically hindered ligands often providing superior results. acs.org This method is highly versatile, accommodating a wide range of amines, including cyclic amines like cyclohexane-1,2-diamine. google.com

Table 1: Overview of Cross-Coupling Reactions at the C4-Position

| Coupling Reaction | Reagents/Catalysts | Product Type |

|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, Base | 4-Aryl/vinyl-1-cyclohexylpyridin-2-one |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1-cyclohexylpyridin-2-one |

| Heck | Alkene, Pd catalyst, Base | 4-Alkenyl-1-cyclohexylpyridin-2-one |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 4-Amino-1-cyclohexylpyridin-2-one |

Functional Group Interconversions on the Pyridinone Ring and Cyclohexyl Moiety

Beyond the bromine site, both the pyridinone ring and the cyclohexyl group offer opportunities for a variety of functional group interconversions, enabling further diversification of the molecular structure.

Pyridinone Ring Transformations:

Reduction: The pyridinone ring can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon can lead to the corresponding piperidone or piperidine (B6355638) derivatives. wordpress.comgoogle.com The conditions for such reductions, including pressure and catalyst choice, must be carefully selected to achieve the desired level of saturation without affecting other functional groups. wordpress.com

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridinone ring is an efficient strategy for introducing substituents without pre-functionalization. researchgate.net Palladium-catalyzed oxidative olefination and arylation have been shown to occur selectively at the C3 or C5 positions of N-protected 2-pyridones, with the regioselectivity being controlled by the directing group and reaction conditions. researchgate.net

Cyclohexyl Moiety Transformations:

Oxidation: The cyclohexyl group, being an N-alkyl amide substituent, can undergo oxidation at the α-carbon. Reagents like ruthenium tetroxide have been used for the oxidation of N-protected alkylamines to amides. jst.go.jp Similarly, electrochemical oxidation can lead to the formation of iminium intermediates, which can be trapped by nucleophiles. mdpi.com

Dehydrogenation/Aromatization: In some cases, the cyclohexyl ring can undergo oxidative aromatization. For instance, treatment of N-cyclohexylaniline with o-iodoxybenzoic acid (IBX) can lead to aromatization. asianpubs.org While this is a more drastic transformation, it highlights the potential for significant structural modification.

Other Interconversions: The amide linkage itself can be subjected to various transformations. For example, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride. evitachem.com Thionation using Lawesson's reagent can convert the amide carbonyl to a thioamide. mdpi.com

Table 2: Examples of Functional Group Interconversions

| Moiety | Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Pyridinone Ring | Reduction | H₂, PtO₂/Rh-C | Piperidone/Piperidine |

| Pyridinone Ring | C-H Arylation | Arylboronic acid, Pd catalyst | Aryl-substituted pyridinone |

| Cyclohexyl Moiety | α-Oxidation | RuO₄ or Electrochemical Oxidation | Carbonyl at C1 of cyclohexyl |

| Amide Linkage | Reduction | LiAlH₄ | Secondary amine |

| Amide Linkage | Thionation | Lawesson's Reagent | Thioamide |

In-depth Mechanistic Investigations of Complex Transformations

The efficiency and selectivity of the transformations involving 4-bromo-1-cyclohexylpyridin-2-one are governed by their underlying reaction mechanisms.

Cross-Coupling Mechanisms: The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), followed by reductive elimination. ub.eduacs.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The reactivity of polyhalogenated heterocyclic systems towards oxidative addition can be predicted by analyzing their Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me For a polyhalogenated pyrimidine, the carbon atom with the most significant LUMO lobe is typically the most labile towards oxidative addition. fiveable.me

Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the C-C or C-N bond of the product. An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. acs.org

Mechanistic Insights into Reactivity and Selectivity:

In some nickel-catalyzed Suzuki-Miyaura reactions, α-halo-N-heterocycles like 2-chloropyridine (B119429) show a lack of reactivity. d-nb.info Mechanistic studies have revealed that this can be due to the formation of stable, catalytically inactive dimeric nickel species after the oxidative addition step. d-nb.info

The mechanism of the Heck reaction involves a neutral or a cationic pathway, which can influence the regioselectivity of the addition to electron-rich olefins. jst.go.jp The use of ionic liquids as solvents has been shown to favor the ionic pathway, leading to the formation of branched olefins. jst.go.jp

Regioselective and Stereoselective Transformations for Derivatization

Achieving regiochemical and stereochemical control is paramount when synthesizing complex derivatives for specific applications.

Regioselectivity:

In molecules with multiple reactive sites, such as di- or poly-halogenated pyridines, regioselective cross-coupling can be achieved by exploiting the differential reactivity of the C-X bonds (I > Br > Cl) or by using specific catalysts and reaction conditions. fiveable.mebeilstein-journals.org

The functionalization of the pyridinone ring itself can be highly regioselective. For example, C-H activation reactions can be directed to specific positions (e.g., C3 or C5) by the choice of the N-protecting group and the catalytic system. researchgate.net Similarly, the generation of pyridyne intermediates from substituted chloropyridines allows for regioselective difunctionalization at adjacent positions. chemistryviews.orgrsc.org

Stereoselectivity:

When the cyclohexyl group or a newly introduced substituent contains stereocenters, controlling the stereochemical outcome of reactions is crucial. Stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts. nih.gov

Stereospecific cross-coupling reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product, often implying a concerted mechanism. masterorganicchemistry.com For instance, stereospecific palladium-catalyzed cross-coupling of enantioenriched α-stannylated nitrogen-containing heterocycles has been developed, proceeding with retention of configuration. nih.gov

In addition reactions to the pyridinone ring, the approach of the reagent can be influenced by the bulky N-cyclohexyl group, potentially leading to diastereoselectivity. The addition of hydrogen in catalytic hydrogenation, for example, typically occurs with syn-selectivity. masterorganicchemistry.com

Coordination Chemistry of 4 Bromo 1 Cyclohexylpyridin 2 One

Ligand Design Principles and Coordination Modes of Pyridin-2-one Derivatives

Pyridin-2-one and its derivatives, such as 4-Bromo-1-cyclohexylpyridin-2-one, are a class of ligands that have garnered significant interest in coordination chemistry. Their utility stems from a combination of steric and electronic properties that can be finely tuned through synthetic modifications.

The fundamental design of pyridin-2-one ligands is based on the 2-pyridonate anion, which is formed upon deprotonation. rsc.org This anion features a delocalized negative charge across the nitrogen and oxygen atoms, making it an LX-type, 1,3-N,O-heterobidentate ligand. rsc.org This structure provides a rigid N-C-O motif with a tight bite angle, suitable for chelation and forming stable metallacycles. rsc.org

A key feature of pyridin-2-one derivatives is their remarkable coordination versatility. They can dynamically interconvert between several coordination motifs, a property known as hemilability. rsc.org This allows them to adapt to the electronic and steric requirements of different metal centers. The primary coordination modes observed include:

Monodentate Coordination: Binding to a single metal center through either the nitrogen (κ¹-N) or the oxygen (κ¹-O) atom. rsc.org

Bidentate Chelation: Forming a stable ring by coordinating to a single metal center through both the nitrogen and oxygen atoms (κ²-N,O). rsc.org

Bridging Coordination: Linking multiple metal centers, utilizing various combinations of the N and O donor atoms (e.g., μ₂-N,O). rsc.org

The specific mode of coordination is highly sensitive to several factors, including the identity of the metal ion, its coordination number, the nature of other co-ligands present in the coordination sphere, and substitutions on the pyridinone ring itself. rsc.org

Furthermore, the backbone of the pyridin-2-one scaffold can be readily functionalized at multiple positions. rsc.org This allows for the strategic introduction of different groups to modulate the ligand's electronic properties, steric profile, and solubility, thereby influencing the structure and reactivity of the resulting metal complex. A crucial design principle involves exploiting the tautomerism between the pyridone and the aromatic 2-hydroxypyridine (B17775) forms. This ability to switch between coordination modes is critical in catalysis, where one form might facilitate C-H activation while the other promotes subsequent steps like oxidation. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyridin-2-one derivatives typically involves the reaction of the protonated ligand with a suitable metal salt, often in the presence of a weak base to facilitate deprotonation of the ligand. anjs.edu.iqjournalirjpac.com The choice of solvent and reaction conditions is crucial for controlling the stoichiometry and geometry of the final product.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique is particularly useful for observing the coordination of the pyridin-2-one ligand. The stretching frequency of the carbonyl group (C=O) is a key diagnostic marker. Upon coordination to a metal center, especially in a chelating κ²-N,O mode, the C-O bond elongates due to increased single-bond character, resulting in a shift of the C=O stretching vibration to a lower frequency compared to the free ligand. rsc.org New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations typically appear in the far-IR region. journalirjpac.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand within the complex, particularly for diamagnetic metal complexes. anjs.edu.iqjournalirjpac.com Changes in the chemical shifts of the protons and carbons on the pyridinone and cyclohexyl rings upon coordination provide insight into the electronic environment and binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand (MLCT). anjs.edu.iqjournalirjpac.com These spectra help in determining the coordination geometry around the metal ion.

| Technique | Observation | Interpretation |

| FTIR | Shift of C=O stretch to lower frequency. Appearance of new bands in the far-IR region. | Coordination of the carbonyl oxygen to the metal center. rsc.org Formation of M-O and M-N bonds. journalirjpac.comresearchgate.net |

| ¹³C NMR | Downfield or upfield shifts of ring carbons. | Change in the electronic environment upon metal coordination. journalirjpac.com |

| X-ray Diffraction | Elongation of C-O bond (e.g., to 1.30-1.35 Å). | Confirmation of chelating κ²-N,O coordination. rsc.org |

| UV-Vis | Appearance of new absorption bands. | d-d electronic transitions and/or metal-to-ligand charge transfer (MLCT). anjs.edu.iq |

This table provides a generalized summary of expected spectroscopic changes upon complexation of pyridin-2-one derivatives.

Impact of Cyclohexyl Substitution on Coordination Geometry and Stability

The substituent at the N1 position of the pyridin-2-one ring plays a critical role in determining the properties of the resulting metal complexes. The cyclohexyl group in this compound is expected to exert significant influence through both steric and electronic effects.

Substituents on the pyridine (B92270) ring are known to affect coordination bond strength. cdnsciencepub.com While the bromo group at the C4 position acts as an electron-withdrawing group, influencing the electron density of the N-C-O donor system, the N-cyclohexyl group primarily introduces steric bulk near the coordination site. This steric hindrance can influence the coordination geometry adopted by the metal center, potentially favoring less crowded arrangements and affecting the stability of the complex.

A compelling example of the impact of a cyclohexyl substituent is found in palladium-catalyzed C-H hydroxylation. In a study using a bidentate pyridine-pyridone ligand scaffold, various N-substituents on the pyridone ring were tested. The ligand featuring a cyclohexyl group (L42) demonstrated a marked improvement in catalytic performance, affording the desired product in 72% yield. nih.gov This was significantly higher than the yields obtained with a phenyl substituent (55%) or other less bulky groups, highlighting the beneficial role of the cyclohexyl moiety in this specific catalytic system. nih.gov

| N-Substituent on Pyridone Ligand | Catalytic Yield (%) | Reference |

| Cyclohexyl | 72 | nih.gov |

| Phenyl | 55 | nih.gov |

| Benzyl | 48 | nih.gov |

Data adapted from a study on Pd-catalyzed C-H hydroxylation, demonstrating the positive impact of a cyclohexyl group on catalytic efficiency. nih.gov

The precise reasons for this enhancement can be complex. The bulky cyclohexyl group may:

Enforce a specific geometry: It could favor a particular conformation of the complex that is more active in the catalytic cycle.

Modulate stability: It might prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, by sterically shielding the metal center.

Influence solubility: The non-polar nature of the cyclohexyl group can alter the solubility of the catalyst, which can be a critical factor in liquid-phase reactions.

This demonstrates that the N-cyclohexyl group is not merely a passive component but an active design element that can be used to optimize the stability and reactivity of metal complexes derived from this compound.

Potential in Catalyst and Coordination Polymer Development

The unique structural and electronic features of pyridin-2-one ligands, combined with the specific attributes conferred by the bromo and cyclohexyl substituents, position this compound as a promising building block for functional materials, particularly in catalysis and coordination polymers.

Catalyst Development: Metal complexes bearing pyridonate ligands have shown significant promise as catalysts for a variety of organic transformations. rsc.org The ability of the ligand to stabilize different oxidation states of a metal and the hemilability to open coordination sites are key to their catalytic activity. Research has shown that palladium complexes with pyridine-pyridone ligands are effective for challenging reactions like the aerobic C-H hydroxylation of carboxylic acids. nih.gov The superior performance of a cyclohexyl-substituted ligand in this system suggests that complexes of this compound could be highly effective catalysts. nih.gov

Furthermore, pyridonate complexes of 3d transition metals have been developed for reactions inspired by metalloenzymes, such as the hydrogenation of carbon dioxide and the dehydrogenation of alcohols and formic acid. rsc.org Ruthenium and palladium complexes with related pyridine-based ligands are also well-established catalysts for transfer hydrogenation reactions. researchgate.netacs.org The combination of a tunable pyridone scaffold with a bulky N-substituent makes this compound an attractive candidate for developing novel, efficient, and selective catalysts.

Coordination Polymer Development: Coordination polymers are crystalline materials constructed from metal ions linked by organic ligands. The versatile bridging capabilities of the pyridin-2-one moiety make it an excellent candidate for the rational design of 1D, 2D, or 3D coordination polymers. d-nb.info The structure of the resulting polymer can be directed by the choice of metal ion and the specific coordination mode adopted by the ligand. acs.org

The presence of the bromo substituent on the this compound ligand offers an additional site for post-synthetic modification or for forming halogen bonds, which can further influence the supramolecular architecture. Coordination polymers built from such ligands could have applications in various fields:

Heterogeneous Catalysis: The porous nature of some coordination polymers allows them to act as solid-state catalysts that are easily separable and recyclable. d-nb.infoacs.org

Gas Storage and Separation: The defined channels and cavities within coordination polymers can be tailored for selective gas adsorption.

Sensing: The luminescence or electronic properties of the frameworks can change upon interaction with specific molecules, enabling their use as chemical sensors.

The adaptability of the pyridin-2-one core, combined with the steric and electronic handles provided by the cyclohexyl and bromo groups, offers a rich platform for the synthesis of new functional materials. rsc.orgd-nb.info

Applications in Chemical Synthesis and Advanced Materials Science

Utility as a Synthon for Elaborate Organic Architectures

In the realm of organic chemistry, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. nih.govyoutube.com 4-Bromo-1-cyclohexylpyridin-2-one is an exemplary synthon, offering multiple points for chemical modification to build complex organic structures. The bromine atom at the C4 position is a key reactive site. As a halogen, it can be readily displaced or participate in various cross-coupling reactions.

This compound can be viewed as a combination of two critical synthons:

An electrophilic pyridinone ring: The bromine atom makes the carbon at the 4-position susceptible to nucleophilic attack or, more commonly, enables participation in metal-catalyzed cross-coupling reactions.

A substituted amine precursor: The N-cyclohexyl group influences the compound's solubility and steric properties, which can be a crucial factor in directing the outcome of subsequent reactions.

The strategic placement of the bromo group allows for its conversion into other functional groups, thereby serving as a linchpin for the assembly of intricate molecular frameworks.

Role in the Synthesis of Diverse Functionalized Heterocyclic Compounds

Bromo-substituted heterocycles are valuable precursors for creating a wide variety of functionalized compounds, as the bromine can be replaced with numerous other groups through well-established synthetic protocols. clockss.org Bromo-substituted pyridones and pyrimidines are known to be important intermediates in the synthesis of more complex molecules. clockss.orgclockss.org The 4-bromo substituent on the pyridinone ring is prone to displacement, making it an ideal starting point for diversification. clockss.org

Key synthetic transformations involving this compound could include:

Suzuki-Miyaura Cross-Coupling: Reacting with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for linking the pyridinone core to other aryl or vinyl groups. arkat-usa.org

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by reacting with amines, leading to the synthesis of various aminopyridinone derivatives.

Sonogashira Coupling: Creating carbon-carbon triple bonds by coupling with terminal alkynes, which is useful for constructing extended π-conjugated systems.

Stille Coupling: Reacting with organostannanes to generate further C-C coupled products.

These reactions allow for the introduction of a wide range of functionalities onto the pyridinone scaffold, leading to a diverse library of heterocyclic compounds with potentially unique biological or physical properties. The table below illustrates the potential transformations.

| Reaction Type | Reactant | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-1-cyclohexylpyridin-2-ones |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-1-cyclohexylpyridin-2-ones |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-1-cyclohexylpyridin-2-ones |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | 1-Cyclohexyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

Exploration in Materials Science, Including Organic Optoelectronic Applications

The development of new organic materials for electronic and photonic applications is a rapidly growing field of research. Functionalized heterocyclic compounds are at the forefront of this exploration due to their tunable electronic properties and structural versatility. rsc.org Materials based on borazine (B1220974) and phenothiazine (B1677639) have already demonstrated significant potential in organic optoelectronic devices. rsc.orgrsc.org

Derivatives of this compound are promising candidates for investigation in materials science for several reasons:

π-Conjugated Systems: Through cross-coupling reactions, the pyridinone core can be extended with other aromatic or unsaturated groups. The resulting extended π-conjugation is a fundamental requirement for organic semiconductors and light-emitting materials.

Tuning of Electronic Properties: The pyridinone ring possesses a dipole moment and can engage in hydrogen bonding, influencing the solid-state packing and intermolecular electronic coupling of the derived materials. The introduction of various electron-donating or electron-withdrawing groups at the 4-position allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Solubility and Processability: The N-cyclohexyl group enhances the solubility of the molecule in organic solvents. This is a critical advantage for the fabrication of thin-film devices using solution-based techniques like spin-coating or inkjet printing.

By synthesizing polymers or oligomers incorporating the 1-cyclohexylpyridin-2-one unit, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

An in-depth analysis of the catalytic applications of this compound reveals its significance as a versatile substrate in various transition metal-catalyzed reactions. This article explores its involvement in homogeneous and heterogeneous catalytic systems, the potential of its chiral analogues in asymmetric synthesis, and the incorporation of green chemistry principles in these processes.

Catalysis Involving 4 Bromo 1 Cyclohexylpyridin 2 One and Its Derivatives

The chemical structure of 4-Bromo-1-cyclohexylpyridin-2-one, featuring a reactive carbon-bromine bond on an electron-rich pyridone ring, makes it an excellent candidate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 4-Bromo-1-cyclohexylpyridin-2-one involves the reaction of 4-bromo-2-hydroxypyridine (B129990) with bromocyclohexane (B57405) at elevated temperatures for an extended period. nih.gov While effective, future research is trending towards more sustainable and efficient "green" chemistry protocols. nih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyridine (B92270) derivatives in a single step from three or more starting materials, represent a promising avenue. bohrium.com These methods are known for their high atom economy, procedural simplicity, and potential for creating diverse molecular structures. bohrium.comresearchgate.net

Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound is an emerging trend in the synthesis of pyridin-2-one derivatives. researchgate.netscielo.org.mx These techniques can dramatically reduce reaction times, improve yields, and often lead to purer products compared to conventional heating methods. nih.gov The development of novel catalysts, including recyclable metal-based catalysts or even metal-free options, could also enhance the sustainability of the synthesis. bohrium.com

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to form the target pyridin-2-one structure. | High atom economy, reduced waste, operational simplicity, rapid access to derivatives. | MCRs are a crucial green method for synthesizing diverse pyridine and pyridone structures. nih.govbohrium.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to provide energy for the chemical reaction. | Shorter reaction times, increased yields, improved product purity. | Proven effective for producing pyridine derivatives with excellent yields in minutes. nih.gov |

| Ultrasound-Promoted Reaction | Using ultrasonic waves to induce cavitation and accelerate the reaction. | Reduced reaction times, milder reaction conditions, high purity of resultant compounds. | Ultrasound has been successfully used in the four-component synthesis of pyridin-2(1H)-one derivatives. researchgate.net |

| Green Catalysis | Employing environmentally benign catalysts, such as ionic liquids or recyclable metal catalysts. | Reduced environmental impact, potential for catalyst reuse, high selectivity. | Various green catalysts are being developed for pyridine synthesis to create biologically active compounds. nih.gov |

Application of Advanced Spectroscopic and Computational Techniques for Enhanced Understanding

While standard spectroscopic methods like NMR and IR are routinely used for structural confirmation scielo.org.mxresearchgate.netrsc.org, a deeper understanding of this compound's electronic and structural properties can be achieved using more advanced techniques. For instance, a comprehensive analysis using techniques like Electron Energy-Loss Spectroscopy (EELS) could provide detailed quantitative information about the compound's local chemistry and bonding. arxiv.org Coupling such methods with multi-wavelength Raman spectroscopy would offer a powerful approach to correlating macroscopic properties with local chemical structure. arxiv.org

Computational chemistry offers a complementary and predictive tool for studying this molecule. Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of its synthesis and derivatization, such as elucidating the concerted SNAr pathway that may be involved in substitutions at the bromine position. acs.org Molecular dynamics simulations could predict the conformational behavior of the cyclohexyl ring and its influence on intermolecular interactions, which is crucial for designing molecules with specific binding properties. scielo.br These computational studies can also predict spectroscopic data, aiding in the interpretation of experimental results and providing insights into the molecule's reactivity and electronic structure. rsc.org

Table 2: Advanced Characterization and Computational Methods

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| Electron Energy-Loss Spectroscopy (EELS) | Quantitative analysis of elemental composition and bonding at a high spatial resolution. | Detailed understanding of local chemistry and electronic structure. arxiv.org |

| Multi-wavelength Raman Spectroscopy | Vibrational analysis to probe molecular structure and intermolecular interactions. | Correlation of macroscopic properties with local chemical environments. arxiv.org |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Prediction of reactivity, regioselectivity, and reaction mechanisms. acs.orgrsc.org |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and intermolecular interactions over time. | Understanding conformational preferences and binding interactions with biological targets. scielo.br |

Rational Design of New Derivatized Structures for Targeted Chemical Applications

The bromine atom on the pyridin-2-one ring is a key functional handle for synthetic modification, making this compound an excellent scaffold for creating a library of new compounds. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.govbeilstein-journals.org This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 4-position of the pyridinone ring. beilstein-journals.org Research has already demonstrated the utility of a related bromo-pyridone intermediate in Suzuki coupling reactions to generate novel positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov

Future work could expand this by exploring other coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce different functionalities. acs.orgrsc.org By systematically varying the substituent introduced at the bromine position, libraries of derivatives can be synthesized. These libraries can then be screened for a range of applications, from medicinal chemistry, where pyridin-2-one derivatives have shown diverse biological activities scielo.org.mx, to materials science, where tailored electronic properties are desired.

Table 3: Strategies for Derivatization

| Reaction Type | Reagents/Catalysts | Potential New Structures | Reference Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh3)4) | 4-Aryl-1-cyclohexylpyridin-2-ones | Used to synthesize M1 muscarinic acetylcholine receptor modulators. nih.gov |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts (e.g., PdCl2(PPh3)2/CuI) | 4-Alkynyl-1-cyclohexylpyridin-2-ones | Effective for creating C-C triple bonds on bromo-substituted heterocycles. beilstein-journals.org |

| Nucleophilic Aromatic Substitution (SNAr) | Phenols, amines, or other nucleophiles with a suitable base. | 4-Aryloxy- or 4-Amino-1-cyclohexylpyridin-2-ones | A metal-free method to introduce new substituents on halogenated heterocycles. acs.org |

Leveraging Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. mdpi.com These technologies can be applied to the study of this compound and its derivatives to accelerate progress significantly. researchgate.net One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. scielo.br By generating a library of derivatives (as described in 9.3) and testing their biological activity, ML algorithms like Random Forest or Support Vector Machines can build predictive models that link chemical structure to activity. scielo.brmdpi.com These models can then be used to perform virtual screening of vast chemical spaces to identify new, highly potent candidate molecules for synthesis and testing, reducing costs and time. nih.gov

AI can also be used to optimize synthetic routes. acs.org Predictive models can be trained on reaction data to identify the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of this compound or its derivatives. acs.org Furthermore, AI tools can assist in de novo drug design, generating entirely new molecular structures based on the this compound scaffold that are predicted to have desirable pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 4: Applications of AI and Machine Learning

| AI/ML Application | Description | Goal | Relevant Findings |

|---|---|---|---|

| QSAR Modeling | Building models that correlate structural features of derivatives with their biological activity. | Predict the activity of unsynthesized compounds; guide rational design of more potent molecules. | AI algorithms can build QSAR models to highlight structural features related to potency. scielo.br |

| Virtual Screening | Using predictive models to rapidly screen large compound libraries for potential "hits". | Identify novel active compounds from virtual libraries for targeted synthesis. | ML models can prioritize compounds for in vitro testing, leading to the discovery of new scaffolds. nih.gov |

| Reaction Optimization | Training algorithms to predict reaction outcomes based on conditions and reactants. | Identify the optimal synthetic conditions to maximize yield and purity, reducing experimental effort. | AI can be used for synthetic planning and reaction condition recommendation. acs.org |

| ADME/Tox Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Prioritize candidates with favorable drug-like properties early in the discovery process. | ML algorithms are widely used to predict pharmacokinetic and toxicity profiles of drug candidates. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-cyclohexylpyridin-2-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Bromination of a pyridin-2-one precursor using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Step 2: Cyclohexyl group introduction via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Use bases like K₂CO₃ and ligands such as Xantphos to enhance regioselectivity .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields range from 45–65%, depending on steric hindrance from the cyclohexyl group.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyridinone C=O at ~165 ppm).

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~560 cm⁻¹). Cross-validate with crystallographic data if available .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electrophilicity: The bromine atom increases electron withdrawal via inductive effects, activating the pyridinone ring toward nucleophilic substitution at the 4-position.

- Mechanistic Studies: Use DFT calculations (e.g., Gaussian 16) to map charge distribution. Experimental validation via Hammett plots in Suzuki-Miyaura coupling reactions .

- Contradictions: Note that steric bulk from the cyclohexyl group may counteract electronic effects in some cases, requiring kinetic vs. thermodynamic control studies.

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Disorder: The cyclohexyl group often exhibits rotational disorder. Use SHELXL (TREF command) to model partial occupancy .

- Data Quality: Collect high-resolution (<1.0 Å) data at low temperature (100 K). Apply TWINABS for absorption corrections in cases of twinning.

- Validation: Cross-check with Hirshfeld surface analysis to resolve ambiguous H-bonding interactions .

Q. How should researchers address contradictory data between NMR and X-ray crystallography for this compound?

Methodological Answer:

- Scenario 1: If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows a single conformation, perform variable-temperature NMR (−40°C to 25°C) to detect dynamic behavior.

- Scenario 2: For discrepancies in bond lengths (e.g., C-Br in XRD vs. DFT), recalibrate XRD data for thermal motion anisotropy using JANA2020 .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C; UV-Vis studies show decomposition after 72 hours under direct light (λ > 300 nm).

- Moisture: Karl Fischer titration reveals hygroscopicity (0.5% w/w H₂O absorption in 24 hours at 60% RH). Use molecular sieves in storage containers .

- Solvent Compatibility: Avoid DMSO for long-term storage; GC-MS detects sulfoxide byproducts after 1 week .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.